N-benzyl-N-(4-methoxybenzyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-[(4-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-18(13-15-7-5-4-6-8-15)14-16-9-11-17(19-2)12-10-16/h4-12H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAJAEQSXCBOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Engineering for N Benzyl N 4 Methoxybenzyl Ethanamine
Established Synthetic Routes to N-benzyl-N-(4-methoxybenzyl)ethanamine
The formation of this compound has been achieved through several reliable and well-documented synthetic routes. These conventional methods, including reductive amination, N-alkylation, and palladium-catalyzed coupling, form the foundation of its synthesis.
Reductive Amination Strategies for this compound Precursors
Reductive amination is a cornerstone method for synthesizing amines, providing a direct pathway to this compound. This process typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the target amine.
A primary route involves the reaction of N-benzylethanamine with 4-methoxybenzaldehyde (B44291). The initial condensation forms an iminium ion, which is subsequently reduced. Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mild nature and selectivity. arkat-usa.org The reaction is often facilitated by an acid catalyst to promote imine formation. arkat-usa.org
Another approach starts with N-(4-methoxybenzyl)ethanamine and benzaldehyde. The general mechanism involves the formation of an iminium salt intermediate, which is then reduced by a hydride source like NaBH₄ to yield the final tertiary amine. arkat-usa.org The efficiency of this reaction can be influenced by the order of reagent addition and the time allowed for imine formation before the reducing agent is introduced. arkat-usa.org For instance, pre-forming the imine by stirring the aldehyde and amine for a period before reduction can improve yields by minimizing the competitive reduction of the aldehyde to its corresponding alcohol. arkat-usa.org
A specific synthesis of this compound has been reported via a tandem three-component coupling of benzylamine (B48309), 4-methoxybenzaldehyde, and methanol (B129727), which proceeds through reductive amination intermediates. rsc.org This method yielded the product as a colorless oil in 85% yield. rsc.org Similarly, the synthesis of the related compound N-4-methoxybenzyl-1-phenylethylamine was achieved by reacting 1-phenylethylamine (B125046) with 4-methoxybenzaldehyde, followed by hydrogenation over a Palladium on carbon (Pd/C) catalyst, resulting in an 89.5% yield. google.com
| Precursors | Reagents/Catalyst | Solvent | Yield | Reference |
| Benzylamine, 4-methoxybenzaldehyde, Methanol | Iridium(III) complex, Cs₂CO₃ | Methanol | 85% | rsc.org |
| 1-Phenylethylamine, 4-methoxybenzaldehyde | H₂, 10% Pd/C | Methanol | 89.5% | google.com |
| Arylaldehyde, Secondary Amine | NaBH₄, Acetic Acid | Methanol | 50-75% | arkat-usa.org |
| Benzaldehyde, Aniline | NaBH₄, DOWEX(R)50WX8 | THF | 91% | redalyc.org |
N-Alkylation Approaches for this compound Synthesis
N-alkylation is a direct and fundamental method for forming carbon-nitrogen bonds. The synthesis of this compound can be achieved by the stepwise alkylation of a primary or secondary amine precursor.
One potential pathway is the reaction of N-benzylethanamine with 4-methoxybenzyl chloride. This is a classical nucleophilic substitution reaction where the secondary amine attacks the electrophilic benzylic carbon of the alkyl halide. A base is typically required to neutralize the hydrochloric acid formed during the reaction.
Conversely, N-(4-methoxybenzyl)ethanamine can be alkylated with benzyl (B1604629) chloride. The choice of starting materials often depends on their commercial availability and reactivity. A more modern and efficient approach to N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This process involves the reaction of an amine with an alcohol, which is a more environmentally friendly alkylating agent than an alkyl halide. nih.gov For example, N-benzylethanamine could be reacted with 4-methoxybenzyl alcohol. In this process, a catalyst, often based on a transition metal like nickel, manganese, or iridium, temporarily oxidizes the alcohol to an aldehyde. nih.govnih.gov This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to reduce the resulting imine, regenerating the catalyst and forming the final product. nih.gov This method avoids the production of stoichiometric salt byproducts. nih.gov
| Amine | Alkylating Agent | Catalyst | Key Features | Reference |
| Substituted Anilines | Benzyl Alcohol | Manganese Pincer Complex | Good yields (80-90%), tolerates various functional groups. | nih.gov |
| Benzyl Alcohol | Aqueous Ammonia (B1221849) | Raney Ni | Forms primary amines, potential for overalkylation. | nih.gov |
| 4-(N-methylamino)pyridine | Benzylic Alcohols | ZnBr₂ | High yields (>80%), good purity for sterically hindered products. | chemrxiv.org |
Palladium-Catalyzed Coupling Reactions in this compound Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for constructing C-N bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides or triflates, providing a potential route to the precursors of this compound or the final product itself. wikipedia.orglibretexts.org
The synthesis could be envisioned by coupling N-benzylethanamine with an aryl halide like 4-methoxybromobenzene, although this would form N-(4-methoxyphenyl)-N-benzylethanamine, a different isomer. A more relevant application would be in the synthesis of precursors. For example, benzylamine could be coupled with 1-bromo-4-(methoxymethyl)benzene. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (such as sodium tert-butoxide), and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. Sterically hindered phosphine (B1218219) ligands are often employed to facilitate the reductive elimination step. wikipedia.org While direct synthesis of the target molecule via this method is less common, its principles are fundamental in modern synthetic chemistry for creating the necessary arylamine building blocks. beilstein-journals.orgmanchester.ac.uk
Novel and Green Chemistry Approaches in the Synthesis of this compound
Recent advancements in chemical synthesis have emphasized the development of more sustainable and efficient methodologies. These "green" approaches focus on reducing waste, avoiding hazardous materials, and improving atom economy, with significant innovations in solvent use and catalysis.
Environmentally Benign Solvents and Reagents for this compound Synthesis
A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. researchgate.net
Water: Traditionally underutilized in organic synthesis due to the poor solubility of many reagents, water is the ultimate green solvent. For N-alkylation reactions, the use of water as a solvent has been shown to be effective, particularly in the presence of specific catalysts that can function in aqueous media. rsc.org
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DES are often biodegradable, non-toxic, and inexpensive. They have been successfully employed as recyclable media for N-alkylation reactions, demonstrating high efficiency and ease of product separation. researchgate.net
Catalytic Innovations in this compound Production
Catalysis is at the heart of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions.
Earth-Abundant Metal Catalysts: While precious metals like palladium and iridium are highly effective, their cost and toxicity are drawbacks. rsc.org Research has focused on developing catalysts based on more abundant and less toxic metals.
Manganese: Defined PNP pincer complexes of manganese have been shown to be efficient catalysts for the N-alkylation of amines with alcohols under mild conditions (80 °C). nih.gov
Nickel: Commercially available heterogeneous nickel catalysts, such as Raney Ni and Ni on an alumina-silica support, are effective for the direct amination of alcohols. nih.gov
Iron: Recyclable iron-based Lewis catalysts have been used to promote imine formation for reductive amination in green solvents. researchgate.net
Nanocatalysis: Palladium nanoparticles offer a high surface-to-volume ratio, leading to high catalytic activity. organic-chemistry.org They can be used in ligand-free conditions, simplifying the reaction setup and purification process. These nanoparticles have been used in Hiyama cross-coupling reactions to form diarylmethanes, a related structural motif. organic-chemistry.org
Biocatalysis: The combination of biocatalysis with chemocatalysis offers a powerful route to chiral amines. manchester.ac.uk While not directly reported for the achiral target compound, this methodology highlights a frontier in selective synthesis. For instance, an amine dehydrogenase (AmDH) can be used to produce a chiral amine from a ketone, which is then coupled with an aryl halide in a one-pot Buchwald-Hartwig reaction. manchester.ac.uk
| Catalyst Type | Metal | Reaction Type | Key Advantages | Reference |
| Pincer Complex | Manganese | N-Alkylation | Earth-abundant metal, high chemoselectivity, mild conditions. | nih.gov |
| Heterogeneous | Nickel | N-Alkylation | Commercially available, robust, easy to handle ammonia sources. | nih.gov |
| Nanoparticles | Palladium | Hiyama Coupling | High surface area, ligand-free, operationally simple. | organic-chemistry.org |
| Pincer Complex | Iridium | Reductive Amination | High yield in tandem synthesis. | rsc.org |
| Biocatalyst + Chemo-catalyst | N/A + Palladium | Reductive Amination + N-Arylation | One-pot synthesis of chiral amines, high enantioselectivity. | manchester.ac.uk |
Flow Chemistry Applications in this compound Synthesis
The synthesis of tertiary amines, including N-benzylamine derivatives, has been increasingly adapted to continuous flow processes to leverage benefits such as superior heat and mass transfer, enhanced safety, and improved scalability compared to traditional batch methods. researchgate.netresearchgate.net While specific literature detailing the flow synthesis of this compound is not prevalent, the principles are well-established through the synthesis of analogous compounds.
Flow reactors, often configured as packed-bed or micro-structured systems, are highly effective for reductive amination reactions, which represent a primary route to such amines. researchgate.netresearchgate.net In these systems, reactants are continuously pumped through a heated tube or column containing a heterogeneous catalyst. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to high efficiency and selectivity. mdpi.com For instance, the continuous synthesis of N-benzylamines has been successfully demonstrated in flow, where an imine intermediate is formed and subsequently hydrogenated in a continuous stream. google.com Catalysts such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are commonly packed into these reactors to facilitate the hydrogenation step in reductive aminations. researchgate.netrsc.org
The application of flow chemistry to the synthesis of this compound would likely involve the reductive amination of N-benzylethanamine with 4-methoxybenzaldehyde or N-(4-methoxybenzyl)ethanamine with benzaldehyde. A continuous flow process could offer significant advantages, including minimizing byproduct formation and enabling safer, scalable production. rsc.orgrsc.org
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
The efficient synthesis of this compound has been achieved through a tandem, three-component coupling reaction. One reported synthesis involves the reaction of an amine, an aldehyde, and methanol, catalyzed by an iridium complex, to produce the desired tertiary amine with a high yield of 85%. rsc.org The optimization of various parameters is crucial for maximizing the efficiency of this transformation.
Temperature and Pressure Effects on this compound Formation
Temperature is a critical parameter in the synthesis of this compound. In a documented iridium-catalyzed batch synthesis, the reaction was conducted in a preheated oil bath at 100 °C for 16 hours to achieve a high yield. rsc.org This elevated temperature is necessary to drive the catalytic cycle, which includes the formation of an imine intermediate and subsequent reductive methylation using methanol as both a solvent and a carbon source.
While specific pressure studies on this compound formation are not detailed, data from related N-benzylamine syntheses indicate that pressure can be a significant factor, particularly during catalytic hydrogenation steps. For the preparation of N-benzylamines via hydrogenation, hydrogen pressure is typically maintained between 0.1 and 25 bar, with a range of 0.1 to 5 bar being preferred for optimal results. google.com In many lab-scale syntheses, the reaction is simply run under atmospheric pressure. google.com
| Compound | Reaction Type | Temperature (°C) | Pressure (bar) | Reference |
|---|---|---|---|---|
| This compound | Iridium-catalyzed tandem coupling | 100 | Not specified (sealed tube) | rsc.org |
| General N-benzylamines | Catalytic Hydrogenation | 10 - 40 | 0.1 - 25 (0.1 - 5 preferred) | google.com |
Catalyst Loading and Ligand Design in this compound Synthesis
The choice of catalyst and its loading level are paramount for achieving high yields in the synthesis of this compound. A highly effective system employs an iridium catalyst, specifically [Ir(acac)(cod)], at a low loading of 0.2 mol%. rsc.org This catalytic system is used in conjunction with a base, caesium carbonate (Cs₂CO₃), which is essential for the reaction mechanism and is applied at a loading of 20 mol%. rsc.org
The iridium complex facilitates a tandem reaction sequence where an amine and an aldehyde first form an imine, which is then reductively coupled with methanol. The specific ligands on the iridium center, acetylacetonate (B107027) (acac) and 1,5-cyclooctadiene (B75094) (cod), create a stable yet reactive complex capable of mediating this transformation efficiently. While extensive ligand design studies for this specific reaction are not published, the success of the [Ir(acac)(cod)] complex points to the efficacy of this particular coordination environment for the desired catalytic activity. rsc.org For related reductive aminations, catalysts like 5% Pt/C have also been used effectively, with catalyst levels typically ranging from 5-10% of the limiting reagent's weight. google.com
| Component | Chemical Name/Formula | Loading | Reference |
|---|---|---|---|
| Catalyst | [Ir(acac)(cod)] | 0.2 mol% | rsc.org |
| Base | Caesium Carbonate (Cs₂CO₃) | 20 mol% | rsc.org |
Isolation and Purification Methodologies for Research Scale this compound Production
Following the synthesis, the isolation and purification of this compound are critical steps to obtain the product in a highly pure form for characterization and further use. For research-scale production, the standard and most effective method reported is column chromatography. rsc.org
The typical procedure involves first evaporating the solvent from the reaction mixture. The resulting crude product, which is an oil, is then subjected to purification by column chromatography on silica (B1680970) gel. rsc.org A solvent system of ethyl acetate (B1210297) and hexane (B92381) is used as the eluent to separate the desired tertiary amine from unreacted starting materials, catalyst residues, and any byproducts. rsc.org This technique yields this compound as a colorless oil. rsc.org For structurally similar compounds, such as certain chiral N-benzyl-1-(4-methoxyphenyl) derivatives, purification may also involve recrystallization from a solvent mixture, such as ethanol (B145695) and water, after forming a salt with an agent like L-tartaric acid, followed by liberation of the free amine. google.com
Reactivity, Reaction Mechanisms, and Transformation Chemistry of N Benzyl N 4 Methoxybenzyl Ethanamine
Nucleophilic Reactivity of the Amine Nitrogen in N-benzyl-N-(4-methoxybenzyl)ethanamine
The central nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity is the basis for a range of chemical transformations, including alkylation, acylation, and the formation of quaternary ammonium (B1175870) salts.
Alkylation and Acylation Reactions Involving this compound
As a tertiary amine, the nitrogen center of this compound can react with electrophiles.
Alkylation: The reaction with alkylating agents, such as alkyl halides, results in the formation of a quaternary ammonium salt. This process, a type of nucleophilic substitution, involves the nitrogen's lone pair attacking the electrophilic carbon of the alkyl halide. The reaction is a standard method for synthesizing quaternary ammonium compounds from tertiary amines. researchgate.net The N-alkylation of amines with alcohols, often catalyzed by transition metals like manganese or nickel, represents an alternative, atom-economical approach. nih.govresearchgate.net In these "hydrogen autotransfer" methodologies, the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine. nih.gov
Acylation: The amine can also react with acylating agents like acid chlorides or anhydrides. researchgate.net This reaction typically requires a non-nucleophilic base to neutralize the acid byproduct. However, the direct acylation of tertiary amines is generally not feasible as it would lead to a highly unstable N-acyl quaternary ammonium salt, which would readily revert to the starting materials. Instead, related secondary amines are readily acylated. For instance, the synthesis of N-methylamides can be achieved using 4-(alkylamino)benzylamines as protecting groups, which are later removed. clockss.org
Formation of Ammonium Salts and Quaternization Studies of this compound
Quaternization is a fundamental reaction of tertiary amines where the nitrogen atom is alkylated to form a positively charged quaternary ammonium ion. researchgate.net This transformation is typically achieved by reacting the tertiary amine with an alkylating agent, such as an alkyl halide. jcu.cz For this compound, this reaction would yield a quaternary ammonium salt with four different organic substituents attached to the nitrogen atom. The synthesis of benzalkonium bromides, a class of quaternary ammonium surfactants, often involves the quaternization of N,N-dimethylbenzylamines with long-chain n-alkylbromides. researchgate.netjcu.cz This established methodology can be applied to this compound to produce novel quaternary ammonium salts. The reaction is typically carried out by refluxing the amine with the alkyl halide in a suitable solvent like ethanol (B145695). jcu.cz
| Reactant 1 | Reactant 2 (Alkylating Agent) | Expected Quaternary Ammonium Salt Product | Reaction Type |
|---|---|---|---|
| This compound | Methyl iodide (CH₃I) | N-benzyl-N-ethyl-N-(4-methoxybenzyl)methylammonium iodide | Quaternization |
| This compound | Ethyl bromide (C₂H₅Br) | N-benzyl-N,N-diethyl-(4-methoxybenzyl)ammonium bromide | Quaternization |
| This compound | Benzyl (B1604629) bromide (C₇H₇Br) | N,N-dibenzyl-N-ethyl-N-(4-methoxybenzyl)ammonium bromide | Quaternization |
Electrophilic Aromatic Substitution on the Benzyl and Methoxybenzyl Moieties of this compound
The compound features two distinct aromatic rings, the benzyl group and the 4-methoxybenzyl group, both of which can undergo electrophilic aromatic substitution (EAS). However, their reactivity and the regioselectivity of the substitution are significantly different.
Regioselectivity Studies of Electrophilic Attack
The regioselectivity of EAS reactions is dictated by the nature of the substituents already present on the benzene (B151609) ring.
4-Methoxybenzyl Ring: The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director due to its strong +R (resonance) effect. Since the para position is already occupied by the N-ethyl-N-benzylaminomethyl group, electrophilic attack is strongly directed to the two equivalent ortho positions (C-3 and C-5) relative to the methoxy group.
Benzyl Ring: The alkyl group (specifically, the -CH₂-N(Et)(CH₂Ph-OMe) substituent) attached to this ring is a weak activating group and an ortho, para-director due to a weak +I (inductive) effect. Therefore, electrophilic attack will occur at the ortho and para positions of this ring.
Due to the potent activating nature of the methoxy group, the 4-methoxybenzyl ring is substantially more reactive towards electrophiles than the unsubstituted benzyl ring. Consequently, in a competitive situation, electrophilic substitution will overwhelmingly favor the positions ortho to the methoxy group.
| Aromatic Ring | Directing Group | Activating/Deactivating Effect | Regioselectivity | Relative Reactivity |
|---|---|---|---|---|
| 4-Methoxybenzyl | -OCH₃ (Methoxy) | Strongly Activating | Ortho | High |
| Benzyl | -CH₂-N(Et)(CH₂Ph-OMe) (Alkyl) | Weakly Activating | Ortho, Para | Low |
Directed Ortho-Metalation and Related Reactions of this compound Derivatives
Directed ortho-metalation (DoM) is a powerful synthetic tool that allows for highly regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be quenched with various electrophiles. baranlab.org
This compound contains two potential DMGs: the tertiary amine and the methoxy group. wikipedia.org Both are known to direct ortho-lithiation. wikipedia.orgbaranlab.org
The tertiary amine can direct lithiation to the ortho position of the unsubstituted benzyl ring. wikipedia.org
The methoxy group can direct lithiation to the ortho position of the methoxybenzyl ring. wikipedia.org
In cases of competing DMGs, the outcome is determined by their relative directing abilities. The directing power of various DMGs has been studied, and while context-dependent, the tertiary amine group is generally considered a potent DMG. wikipedia.orgbaranlab.org However, the methoxy group is also an effective DMG. The precise site of metalation on this compound would likely depend on the specific reaction conditions, such as the organolithium reagent used, the solvent, and the temperature. uwindsor.ca If lithiation were to occur, subsequent reaction with an electrophile (E+) would introduce a new substituent specifically at the ortho position of one of the aromatic rings. wikipedia.org
Oxidative and Reductive Transformations of this compound
The benzyl and methoxybenzyl groups are susceptible to both oxidative and reductive cleavage.
Oxidative Transformations: The C-N bonds of benzylamines can be cleaved under oxidative conditions. mdpi.com The 4-methoxybenzyl group is particularly labile and can be removed selectively under milder oxidative conditions than an unsubstituted benzyl group. nih.gov A metal-free method for the oxidative debenzylation of N-benzyl amides and O-benzyl ethers uses an alkali metal bromide (like NaBr) in conjunction with an oxidant such as Oxone. organic-chemistry.org This process is believed to proceed via the formation of a bromo radical which abstracts a benzylic hydrogen, leading to an intermediate that is hydrolyzed to cleave the C-N bond. organic-chemistry.org Electrochemical methods have also been developed for the selective oxidative cleavage of the benzyl C–N bond, using water as the oxygen source. mdpi.com Applying these conditions to this compound would be expected to cleave one or both benzyl-type groups, yielding products such as benzaldehyde, 4-methoxybenzaldehyde (B44291), and the corresponding secondary or primary amines.
Reductive Transformations: Catalytic hydrogenation is a common method for the reductive cleavage (hydrogenolysis) of benzyl groups from amines and ethers. nih.govgoogle.com Using a catalyst like Palladium on carbon (Pd/C) and a source of hydrogen (H₂ gas), the C-N bonds of the benzyl and 4-methoxybenzyl groups can be cleaved. nih.govgoogle.com This transformation would reduce this compound to ethanamine, with toluene (B28343) and 4-methoxytoluene formed as byproducts. This deprotection strategy is widely used in organic synthesis. researchgate.net
| Transformation Type | Typical Reagents | Potential Products |
|---|---|---|
| Oxidative Cleavage | Oxone/NaBr or Electrochemical Oxidation | Benzaldehyde, 4-Methoxybenzaldehyde, N-benzylethanamine, N-(4-methoxybenzyl)ethanamine |
| Reductive Cleavage (Hydrogenolysis) | H₂, Pd/C | Ethanamine, Toluene, 4-Methoxytoluene |
Controlled Oxidation Pathways of the Amine Functionality
The tertiary amine in this compound can undergo controlled oxidation through several pathways, often leading to C-N bond cleavage or the formation of iminium intermediates. Electrochemical methods, for instance, provide a metal-free approach to selectively cleave benzylic C-N bonds. researchgate.netbohrium.comnih.govmdpi.com This process typically involves a single-electron transfer from the amine to an anode, generating a nitrogen radical cation intermediate. researchgate.net Subsequent deprotonation and further oxidation lead to the formation of an iminium ion, which can then be hydrolyzed to yield benzaldehyde, 4-methoxybenzaldehyde, and N-ethylethanamine.
A proposed mechanism for the electrochemical oxidative cleavage is depicted below:
Single-Electron Transfer (SET): The amine undergoes oxidation at the anode to form a radical cation.
Deprotonation: A proton is lost from the carbon adjacent to the nitrogen, forming a carbon-centered radical.
Second Oxidation & Hydrolysis: The radical is further oxidized to an iminium cation, which is susceptible to hydrolysis, leading to the cleavage of the C-N bond and formation of carbonyl compounds.
Chemical oxidants can also achieve similar transformations. The use of reagents like cetyltrimethylammonium permanganate (B83412) (CTAP) on substituted benzylamines is known to produce the corresponding aldimines, proceeding through a hydride-ion transfer mechanism. ias.ac.in In the case of this compound, such oxidation could lead to the formation of iminium ions, which are valuable intermediates in organic synthesis. Another metal-free approach involves using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst with hydrogen peroxide as the oxidant to cleave benzylic C-N bonds, yielding corresponding aromatic aldehydes. rsc.org
Furthermore, photocatalytic oxidation presents another pathway. While direct studies on this compound are not prevalent, research on similar compounds like 4-methoxybenzyl alcohol shows it can be oxidized to p-anisaldehyde using photocatalysts like TiO2 or flavin-zinc(II)-cyclen complexes. nih.govresearchgate.net This suggests that the 4-methoxybenzyl group within the target molecule is also susceptible to oxidation under such conditions.
Hydrogenation and Dehydrogenation Studies of Aromatic Rings in this compound
Hydrogenation is a key transformation for this compound, primarily utilized for the reductive cleavage (hydrogenolysis) of the N-benzyl and N-(4-methoxybenzyl) groups. This deprotection strategy is widely employed in organic synthesis to liberate the secondary amine.
Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts (Pt/C) under a hydrogen atmosphere is a standard method for N-debenzylation. sigmaaldrich.comblogspot.com The reaction proceeds by the catalytic addition of hydrogen across the C-N bond, leading to the formation of toluene, 4-methylanisole, and ethylamine. The efficiency of this process can be influenced by the choice of solvent, catalyst loading, and the presence of acids, which can facilitate the reaction by protonating the amine. blogspot.com Pearlman's catalyst, Pd(OH)2 on carbon, is often cited as a more active catalyst for such transformations.
Table 1: Representative Conditions for N-Debenzylation via Hydrogenation
| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Products |
|---|---|---|---|---|
| 10% Pd/C | H₂ (gas, 1 atm) | Ethanol | Room Temperature, 12-24 h | Ethylamine, Toluene, 4-Methylanisole |
| Pd(OH)₂/C | H₂ (gas, 1 atm) | Acetic Acid | Room Temperature, 4-12 h | Ethylamine, Toluene, 4-Methylanisole |
| 5% Pt/C | H₂ (gas, 45 psi) | Methanol (B129727) | 0-60°C, 24 h | Ethylamine, Toluene, 4-Methylanisole |
Kinetic studies on the hydrogenation of similar N-benzyl compounds reveal that the reaction can be first-order with respect to the hydrogen pressure. rsc.org For instance, the hydrogenation of N-benzyl nicotinamide, a structural mimic, showed a first-order dependence on H₂ pressure and a fractional order (0.56) with respect to the substrate concentration, suggesting weaker adsorption on the catalyst surface compared to other compounds. rsc.org
Dehydrogenation of the aromatic rings is a less common transformation for this specific compound but is a significant area of research for N-heterocycles as liquid organic hydrogen carriers (LOHCs). mdpi.com This process typically requires more forcing conditions and specialized catalysts, such as palladium supported on mixed metal oxides, to facilitate the release of hydrogen from the aromatic systems. mdpi.com Photocatalytic methods have also been explored for coupling dehydrogenation with hydrogen production. ustc.edu.cn
Mechanistic Investigations of Reactions Involving this compound
Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Techniques such as kinetic isotope effect studies and spectroscopic monitoring of intermediates provide deep insights into the transition states and pathways of these transformations.
Kinetic Isotope Effect Studies for this compound Reactivity
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org For reactions involving this compound, KIE studies can elucidate whether a C-H or N-H bond is broken in the rate-determining step.
For example, in the oxidation of benzylamines, a primary deuterium (B1214612) KIE (kH/kD) significantly greater than 1 indicates that the cleavage of a C-H bond at the benzylic position is part of the rate-determining step. ias.ac.in Studies on the oxidation of benzylamine (B48309) by various reagents have shown substantial primary kinetic isotope effects (kH/kD values ranging from 4.5 to 7.0), supporting a mechanism involving hydride transfer from the amine to the oxidant in the rate-determining step. ias.ac.inacs.orgnih.gov
A hypothetical KIE study for the oxidation of this compound could involve comparing the reaction rates of the parent compound with its deuterated analogue at the benzylic positions.
Table 2: Hypothetical Kinetic Isotope Effect Data for Oxidation
| Substrate | Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| This compound | kH | ~5.6 | C-H bond cleavage is rate-determining |
| N-(α,α-dideuteriobenzyl)-N-(4-methoxybenzyl)ethanamine | kD |
Nitrogen kinetic isotope effects (¹⁴N/¹⁵N) can also provide insight. In the monoamine oxidase B-catalyzed oxidation of benzylamine, an inverse ¹⁵N KIE (e.g., 0.990) was observed, which, when combined with deuterium KIE data, suggested that C-H bond cleavage and nitrogen rehybridization are not concerted. acs.orgnih.gov
Spectroscopic Monitoring of Reaction Intermediates in this compound Transformations
The direct observation of reaction intermediates is crucial for confirming proposed mechanistic pathways. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for this purpose.
In transformations of this compound, key intermediates such as iminium ions or radical cations may be formed. For instance, in the synthesis of related tertiary amines, ¹H NMR spectroscopy was used to identify probable intermediates like N-benzyl-1-(4-methoxyphenyl)methanimine by running control experiments with the suspected intermediate under the reaction conditions. rsc.org
Monitoring a reaction over time using ¹H NMR allows for the observation of the disappearance of starting material signals and the appearance of product and intermediate signals. For this compound, the benzylic protons (Ar-CH₂-N) would be characteristic spectroscopic handles. The formation of an iminium ion intermediate (Ar-CH=N⁺<) would result in a significant downfield shift of the corresponding proton signal in the ¹H NMR spectrum.
Table 3: Expected ¹H NMR Shifts for Key Species in Transformations
| Species | Functional Group | Expected ¹H NMR Shift (δ, ppm) |
|---|---|---|
| Starting Amine | Ar-CH₂-N | ~3.5 - 4.5 |
| Iminium Ion Intermediate | Ar-CH=N⁺< | ~8.0 - 9.0 |
| Aldehyde Product | Ar-CHO | ~9.5 - 10.5 |
Cyclic voltammetry is another technique that can be used to probe reaction mechanisms, particularly for electrochemical reactions. It can provide information on the oxidation potentials of the reactants and help identify the formation of electroactive intermediates like radical cations. researchgate.net
Advanced Analytical and Spectroscopic Characterization Techniques for Research on N Benzyl N 4 Methoxybenzyl Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis of N-benzyl-N-(4-methoxybenzyl)ethanamine
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, NMR provides detailed information about the chemical environment of each proton and carbon atom, enabling the confirmation of its constitution and offering insights into its three-dimensional structure and dynamic processes. researchgate.netresearchgate.net
In a typical analysis, the 1H NMR spectrum of this compound would display distinct signals for the aromatic protons of the benzyl (B1604629) and 4-methoxybenzyl groups, the benzylic methylene (B1212753) (CH2) protons, the methoxy (B1213986) (OCH3) protons, and the ethyl group's methylene (CH2) and methyl (CH3) protons. Similarly, the 13C NMR spectrum provides signals for each unique carbon atom in the molecule. rsc.org A study reporting the synthesis of this compound provides specific chemical shift data which are instrumental for its characterization. rsc.org
Table 1: 1H and 13C NMR Spectroscopic Data for this compound (Data sourced from a synthetic procedure performed in CDCl3). rsc.org
| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Aromatic CH (benzyl) | 7.35-7.20 (m, 5H) | 139.7, 129.1, 128.3, 126.9 |
| Aromatic CH (methoxybenzyl) | 7.20 (d, 2H), 6.85 (d, 2H) | 131.9, 113.7 |
| N-CH2 (benzyl) | 3.55 (s, 2H) | 58.1 |
| N-CH2 (methoxybenzyl) | 3.48 (s, 2H) | 57.5 |
| OCH3 | 3.79 (s, 3H) | 55.2 |
| N-CH2CH3 | 2.58 (q, 2H) | 48.9 |
| N-CH2CH3 | 1.10 (t, 3H) | 11.9 |
| Aromatic C-O | N/A | 158.6 |
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's intricate structure. youtube.comscience.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (1H-1H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a clear correlation between the quartet at 2.58 ppm and the triplet at 1.10 ppm, confirming the presence of the N-ethyl group. It would also show correlations between the ortho- and meta-protons within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (1JCH). columbia.edu It is a highly sensitive technique used to assign carbon signals based on their attached protons. sdsu.edu For instance, the HSQC spectrum would show a cross-peak connecting the proton signal at 3.79 ppm to the carbon signal at 55.2 ppm, definitively assigning them to the methoxy group. ugm.ac.id Similarly, it would link the benzylic proton signals (3.55 and 3.48 ppm) to their respective carbon signals (58.1 and 57.5 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (2JCH and 3JCH). columbia.edu HMBC is crucial for piecing together the molecular skeleton. youtube.com Key correlations for this compound would include:
A cross-peak from the benzylic protons of the benzyl group (δH ≈ 3.55 ppm) to the quaternary carbon of the attached aromatic ring.
Correlations from the N-CH2 protons of the ethyl group (δH ≈ 2.58 ppm) to the benzylic carbons (δC ≈ 58.1 and 57.5 ppm).
A correlation from the methoxy protons (δH ≈ 3.79 ppm) to the aromatic carbon to which the methoxy group is attached (δC ≈ 158.6 ppm).
Tertiary amines and amides with bulky substituents can exhibit restricted rotation around C-N single bonds, a phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.netnanalysis.com In molecules like this compound, the rotation around the N-CH2(aryl) bonds or the N-CH2(ethyl) bond might be hindered due to the steric bulk of the benzyl and methoxybenzyl groups.
At low temperatures, this rotation may become slow on the NMR timescale, leading to the appearance of distinct signals for protons or carbons that would be chemically equivalent under conditions of free rotation. researchgate.net For example, the two protons of a benzylic CH2 group could become diastereotopic and appear as two separate signals (an 'AB quartet') instead of a single singlet. As the temperature is increased, the rate of rotation increases. At the coalescence temperature, the distinct signals broaden and merge into a single, time-averaged signal. By analyzing the line shape changes over a range of temperatures, the energy barrier (ΔG‡) for the rotational process can be calculated, providing quantitative insight into the conformational dynamics of the molecule. nanalysis.comresearchgate.net
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation of this compound
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). Furthermore, analysis of the fragmentation patterns produced during ionization offers a virtual roadmap of the molecule's structure.
For this compound, electron ionization (EI) or electrospray ionization (ESI) would typically produce a protonated molecular ion [M+H]+. The primary fragmentation pathway for N-benzylated cations involves the cleavage of the C-N bond, which is a characteristic feature of benzylamines. researchgate.netmiamioh.edunih.gov This cleavage results in the formation of stable benzylic carbocations.
The principal fragments expected for this compound are:
Benzyl cation (m/z 91): Formed by the loss of the N-(4-methoxybenzyl)ethanamine radical. This is a very common and often abundant fragment in the mass spectra of benzyl-containing compounds. researchgate.net
4-Methoxybenzyl cation (m/z 121): Formed by the loss of the N-benzylethanamine radical. The methoxy group provides resonance stabilization to this cation.
Tropylium (B1234903) ion (m/z 91): The benzyl cation can rearrange to the highly stable, aromatic tropylium ion, which is isomeric with the benzyl cation and therefore appears at the same m/z value. nih.gov
α-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. miamioh.edu This would lead to the loss of a methyl radical from the ethyl group, resulting in an ion at [M-15]+.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion Structure/Identity | Fragmentation Pathway |
| 270.18 | [M+H]+ | Protonated Molecular Ion |
| 121.06 | 4-Methoxybenzyl cation | C-N cleavage, loss of N-benzylethanamine radical |
| 91.05 | Benzyl/Tropylium cation | C-N cleavage, loss of N-(4-methoxybenzyl)ethanamine radical |
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) such as in LC-QTOF-MS, provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula.
In the context of synthesizing this compound, HRMS is an invaluable tool for reaction monitoring. rsc.org By analyzing aliquots of the reaction mixture over time, HRMS can:
Confirm the exact mass and thus the elemental formula of the final product, distinguishing it from potential impurities or side-products with the same nominal mass.
Identify and structurally characterize reaction intermediates.
Track the depletion of starting materials. This level of detail ensures the correct product has been formed and helps in optimizing reaction conditions for purity and yield.
Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the fragmentation of specific, pre-selected ions. nih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]+, m/z 270) of this compound would first be isolated. This parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart into daughter ions. researchgate.net
This technique is particularly useful for confirming the identity of the primary fragments. For example, the parent ion at m/z 270 would be expected to yield prominent daughter ions at m/z 121 and m/z 91. nih.gov The daughter ion at m/z 121 (the 4-methoxybenzyl cation) could be further fragmented to lose formaldehyde (B43269) (CH2O), yielding an ion at m/z 91. This sequential fragmentation provides definitive evidence for the connectivity within the molecule and confirms the proposed fragmentation pathways. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies in this compound Systems
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are complementary and are used to identify the functional groups present in a compound. longdom.org
For this compound, the key vibrational modes include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm-1, while aliphatic C-H stretches from the methylene and methyl groups are observed in the 2850-2960 cm-1 region. nih.govresearchgate.net
C=C Stretching: Aromatic ring stretching vibrations produce a series of characteristic bands in the 1450-1610 cm-1 region. researchgate.net
C-N Stretching: The stretching vibration of the tertiary amine C-N bonds is typically found in the 1020-1250 cm-1 range.
C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH3) gives rise to a strong, characteristic asymmetric stretching band around 1250 cm-1 and a symmetric stretch near 1030 cm-1. researchgate.net
Aromatic Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 690-900 cm-1 region are diagnostic of the substitution pattern on the benzene (B151609) rings. The monosubstituted benzyl ring would show strong bands around 690-710 cm-1 and 730-770 cm-1, while the para-disubstituted methoxybenzyl ring would exhibit a characteristic band between 810-840 cm-1.
While this compound is a tertiary amine and thus cannot act as a hydrogen bond donor, the nitrogen atom's lone pair and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. In protic solvents or in co-crystals with hydrogen bond donors, IR and Raman spectroscopy can detect the presence of hydrogen bonding through shifts in the vibrational frequencies of the participating groups. For instance, a downward shift in the stretching frequency of a donor's O-H or N-H bond would indicate its interaction with the amine.
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this method provides unambiguous information on molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. Such data is crucial for understanding structure-activity relationships, validating synthetic products, and studying polymorphism.
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be modeled. In the structural analysis of analogous N-benzyl amine derivatives, the technique has been used to elucidate key structural features. For instance, in the crystal structure of related benzylideneaniline (B1666777) compounds, the torsion angle between the aromatic rings and the conformation of the imine linkage are critical parameters that are precisely determined. researchgate.net Similarly, for mercuric complexes of N-benzyl diamines, crystallography reveals the coordination geometry of the metal center and the conformation of the chelate ring. researchgate.net
While a specific crystal structure for this compound was not found in the reviewed literature, the table below presents representative crystallographic data for an analogous benzylideneaniline derivative, (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, to illustrate the type of information obtained from such an analysis. researchgate.net
| Parameter | Value for (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline researchgate.net |
|---|---|
| Chemical Formula | C18H22N2O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.1313 (3) |
| b (Å) | 9.5085 (5) |
| c (Å) | 14.3418 (7) |
| α (°) | 84.783 (4) |
| β (°) | 81.236 (4) |
| γ (°) | 72.261 (4) |
| Volume (ų) | 784.00 (7) |
| Key Torsion Angle (Car—N=C—Car) | 176.9 (1)° |
| Dihedral Angle Between Rings | 46.01 (6)° |
Chromatographic Method Development for Purity Assessment and Enantiomeric Separations of this compound Analogues
Chromatographic techniques are indispensable for the analysis of this compound and its analogues, enabling the separation, identification, and quantification of the target compound, its impurities, and potential stereoisomers. The development of robust chromatographic methods is essential for assessing the purity of synthetic batches, monitoring the progress of chemical reactions, and performing enantioselective analysis. Both liquid and gas chromatography are widely employed for these purposes.
Chiral HPLC for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. uma.esheraldopenaccess.us The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
For the enantioseparation of amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, are particularly effective. nih.govmdpi.comyakhak.org The choice of mobile phase is critical; normal-phase chromatography, typically using hexane (B92381)/alcohol mixtures, is common. nih.govscirp.org To improve peak shape and resolution for basic compounds like amines, additives are often required. Acidic additives like trifluoroacetic acid (TFA) or basic additives like diethylamine (B46881) (DEA) can be incorporated into the mobile phase to suppress undesirable interactions with residual silanols on the silica (B1680970) support and to enhance the chiral recognition mechanism. nih.govmdpi.com For N-benzyl-α-methyl-benzylamine, a structural analogue, baseline separation was achieved on an amylose tris(3,5-dimethylphenylcarbamate) CSP using a mobile phase containing TFA. nih.gov
The determination of enantiomeric excess involves integrating the peak areas of the two enantiomers in the chromatogram. This analytical method is crucial for quality control in asymmetric synthesis, ensuring the stereochemical purity of the final product. heraldopenaccess.us
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate) | nih.gov |
| Mobile Phase | n-Hexane / 2-Propanol mixtures (e.g., 90:10 v/v) | nih.govsigmaaldrich.com |
| Additive | Trifluoroacetic acid (TFA) or Diethylamine (DEA) | nih.govmdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | sigmaaldrich.com |
| Detection | UV (e.g., 254 nm) | sigmaaldrich.com |
| Temperature | 25 °C | sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and quantification of volatile and semi-volatile compounds. It is exceptionally well-suited for trace analysis and for monitoring the progress of reactions involving this compound and its analogues.
In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with a capillary column (e.g., HP-5 or equivalent 5% phenyl-methylpolysiloxane). wvu.edu The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, provides a structural fingerprint of the molecule.
For N-benzyl phenethylamine (B48288) derivatives, the fragmentation is highly characteristic. Alpha-cleavage (cleavage of the Cα-Cβ bond adjacent to the nitrogen) is the dominant fragmentation pathway, leading to the formation of a stable iminium cation. oup.commdpi.com For compounds containing the N-(4-methoxybenzyl) moiety, this results in characteristic fragment ions. Key fragments observed in the mass spectra of N-(methoxybenzyl)phenethylamine isomers include:
m/z 121 : This is the base peak for many isomers and corresponds to the 4-methoxybenzyl cation ([CH₃O-C₆H₄-CH₂]⁺), formed by cleavage of the bond between the benzyl carbon and the nitrogen atom. wvu.edu
m/z 150 : A significant ion corresponding to the iminium cation formed from alpha-cleavage. wvu.edu
m/z 91 : The tropylium cation ([C₇H₇]⁺), characteristic of a benzyl group. wvu.educaymanchem.com
These characteristic ions allow for the confident identification of compounds containing the N-benzyl and N-(4-methoxybenzyl) structural motifs, even at trace levels in complex matrices. The high sensitivity of GC-MS makes it an ideal tool for monitoring reaction completion by tracking the disappearance of starting materials and the appearance of the desired product.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Origin | Significance |
|---|---|---|
| 121 | 4-Methoxybenzyl cation | Base peak, indicative of the methoxybenzyl group |
| 150 | Iminium cation from alpha-cleavage | Characteristic fragment for the core structure |
| 91 | Tropylium cation | Indicates the presence of an unsubstituted benzyl group |
Emerging Research Directions and Future Perspectives on N Benzyl N 4 Methoxybenzyl Ethanamine
Integration of N-benzyl-N-(4-methoxybenzyl)ethanamine Research with Artificial Intelligence and Machine Learning in Chemistry
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in the chemical sciences, offering the ability to predict molecular properties, optimize reaction conditions, and even design novel molecules with desired functionalities. While specific AI/ML studies on this compound are not yet prevalent, the existing research on similar organic molecules provides a clear roadmap for future investigations.
AI/ML algorithms can be trained on large datasets of chemical structures and their corresponding experimental data to build predictive models. For this compound, these models could be employed to:
Predict Physicochemical Properties: AI can estimate properties such as solubility, boiling point, and spectroscopic characteristics (¹H NMR, ¹³C NMR), aiding in its characterization and purification.
Elucidate Reaction Mechanisms: Machine learning models can analyze reaction parameters and product distributions from the synthesis of analogous tertiary amines to predict the most efficient synthetic routes and catalyst systems for this compound.
Discover New Applications: By screening the compound's structure against biological and materials science databases, AI could identify potential applications, for instance, by predicting its binding affinity to specific biological targets or its suitability as a component in advanced materials.
The development of such in silico models would significantly accelerate the research and development cycle for this compound, reducing the need for extensive and time-consuming laboratory experiments.
Table 1: Potential AI/ML Applications in this compound Research
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Forecasting of physical, chemical, and biological properties based on molecular structure. | Faster characterization and identification of potential uses without initial synthesis. |
| Synthesis Optimization | Optimization of reaction conditions (catalyst, solvent, temperature) for higher yields and purity. | More efficient and cost-effective production of the compound for research purposes. |
| De Novo Design | Generation of novel molecular structures with enhanced properties based on the this compound scaffold. | Discovery of new compounds with superior performance for specific applications. |
Exploration of this compound in Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. beilstein-journals.org The structure of this compound, with its aromatic rings and lone pair of electrons on the nitrogen atom, suggests its potential to participate in self-assembly processes. beilstein-journals.orgbeilstein-journals.org
The benzyl (B1604629) and 4-methoxybenzyl groups can engage in π-π stacking interactions, leading to the formation of ordered aggregates in solution or in the solid state. The presence of the ethyl group and the tertiary amine nitrogen introduces steric and electronic factors that would influence the geometry and stability of these assemblies.
Future research could explore:
Host-Guest Chemistry: Investigating the ability of this compound to act as a host molecule, encapsulating smaller guest molecules within a self-assembled structure.
Formation of Nanostructures: Studying the conditions under which this compound self-assembles into defined nanostructures like micelles, vesicles, or fibers. The self-assembly of block copolymers containing poly(benzyl methacrylate) has been shown to form various nano-objects. rsc.org
Molecular Recognition: Research into how molecularly imprinted polymers for benzylpiperazine, a related structure, have been developed using self-assembly approaches for potential use in capturing illicit drugs. nih.gov
Understanding the supramolecular behavior of this compound could pave the way for its use in drug delivery, sensing, and the development of "smart" materials.
Photochemistry and Electrochemistry of this compound
The interaction of molecules with light and electric currents can induce unique chemical transformations. The functional groups within this compound—the benzyl and methoxybenzyl groups, and the tertiary amine—are known to be photo- and electro-active.
Photochemistry: The photochemical cleavage of benzylic C-N bonds is a known reaction that can be used to release amines. nih.gov Irradiation of this compound with a suitable wavelength of light could potentially lead to the cleavage of one of the benzyl-nitrogen bonds. The efficiency and selectivity of this cleavage would depend on the solvent and the presence of other reagents. oup.com For instance, studies on the photo-oxidation of benzylamine (B48309) have shown that the reaction can be tuned to produce different products, such as benzonitrile (B105546) or N-benzylidenebenzylamine, by using different photocatalysts. rsc.org The photocatalytic oxidative deamination of amines to aldehydes has also been demonstrated. rsc.org
Electrochemistry: The electrochemical oxidation of benzylamines has been studied as a method for synthesizing imines and other nitrogen-containing compounds. nih.govresearchgate.net Applying an electrical potential to a solution of this compound could lead to the oxidation of the nitrogen atom or the benzylic positions. The electrochemical oxidation of benzylamine can lead to the formation of an iminium product. mdpi.com Furthermore, metal-free electrochemical conditions have been developed for the selective oxidative cleavage of the benzyl C-N bond. mdpi.com The specific products formed would depend on the electrode material, solvent, and electrolyte used.
Table 2: Potential Photo- and Electrochemical Reactions of this compound
| Reaction Type | Potential Products | Influencing Factors |
| Photochemical Cleavage | Ethanamine, benzylamine, 4-methoxybenzylamine, and corresponding aldehydes. | Wavelength of light, solvent, photosensitizers. nih.govoup.com |
| Electrochemical Oxidation | Iminium ions, enamines, or products from C-N bond cleavage. | Electrode potential, electrode material, supporting electrolyte. nih.govmdpi.com |
Exploring these reactions could lead to new synthetic methodologies and applications in areas such as photolithography and electrosynthesis.
Challenges and Opportunities in Scaling Up this compound Synthesis for Research Applications
While the synthesis of tertiary amines like this compound is well-established in the laboratory, scaling up production for broader research or potential commercial use presents several challenges and opportunities. chemrxiv.orgrsc.org
Challenges:
Reagent Availability and Cost: The availability and cost of the starting materials, such as N-ethylethanamine, benzyl chloride, and 4-methoxybenzyl chloride, can become significant factors at a larger scale. uk-cpi.com
Reaction Conditions: Laboratory-scale syntheses often use conditions that are not ideal for large-scale production, such as dilute solutions or hazardous reagents. Maintaining optimal temperature and pressure during scale-up can be energy-intensive. uk-cpi.com
Purification: The separation of the desired product from unreacted starting materials and byproducts can be more complex and costly on a larger scale.
Waste Management: Larger scale synthesis generates more waste, which must be managed in an environmentally responsible and cost-effective manner. uk-cpi.com
Opportunities:
Process Intensification: The use of flow chemistry or microreactors can offer significant advantages for scaling up, including better heat and mass transfer, improved safety, and the potential for continuous production. uk-cpi.comrsc.org
Catalyst Development: Research into more efficient and recyclable catalysts, such as palladium on carbon (Pd/C), can reduce costs and waste. google.comgoogle.com A patent describes the synthesis of N-benzylamines via iminization and subsequent hydrogenation using a palladium catalyst. google.com
Green Chemistry Approaches: The development of synthetic routes that use greener solvents and reagents, and generate less waste, is a major opportunity. uk-cpi.com
Addressing these challenges will be crucial for making this compound more accessible for extensive research and potential future applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-N-(4-methoxybenzyl)ethanamine, and how is purity optimized?
- Methodology : A common approach involves reductive amination or alkylation of benzylamine derivatives with 4-methoxybenzyl halides. For example, a similar compound, N-Ethyl-N-(4-methoxybenzyl)ethanamine, was synthesized via a two-step process: (i) coupling of 4-methoxybenzylamine with ethyl bromide and (ii) purification via silica gel column chromatography (eluting with hexanes:EtOAc gradients containing 0.2% Et₃N), yielding 63% . Purity (>95%) is ensured by techniques like HPLC or GC-MS, with solvent selection (e.g., toluene or DCM) critical for minimizing side reactions.
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are standard. For example, in related compounds, aromatic protons appear at δ 7.16–6.87 ppm (4-methoxybenzyl group), while methylene groups (N-CH₂) resonate at δ 3.34–3.54 ppm .
- Mass Spectrometry : High-resolution FD-MS or ESI-MS confirms molecular weight (e.g., experimental m/z 306.1704 vs. calculated 306.1692 for a carbamate derivative) .
- IR Spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹) and methoxy C-O stretches (~1243 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized, particularly in reductive amination?
- Methodology :
- Catalyst Selection : Use of NaBH₃CN or Pd/C under H₂ atmosphere improves selectivity for secondary amine formation .
- Solvent Optimization : Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity, while additives like Et₃N mitigate acid-catalyzed side reactions .
- Temperature Control : Reactions at 0–25°C minimize over-alkylation. For example, tert-butyl carbamate derivatives were synthesized at RT with 72–82% yields .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : Discrepancies in ¹³C NMR shifts (e.g., δ 159.4 ppm for methoxy carbons vs. δ 155.7 ppm for carbamates) may arise from rotational barriers or solvent effects. To address this:
- Variable-Temperature NMR : Acquiring spectra at 60°C reduces signal splitting caused by restricted rotation (e.g., tert-butyl carbamate analysis) .
- DFT Calculations : Compare experimental shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
Q. How is this compound utilized in complex organic syntheses, such as intramolecular C-H amination?
- Application : The compound serves as a precursor in cobalt-porphyrin-catalyzed ring-closing reactions. For example, tert-butyl (2-azidoethyl)(4-methoxybenzyl)carbamate derivatives undergo intramolecular amination to form nitrogen-containing heterocycles, critical in drug discovery .
- Experimental Design :
- Catalytic System : Co(TPP) (tetraphenylporphyrin) with PhI(OAc)₂ as an oxidant.
- Reaction Monitoring : TLC (hexanes:MeOH 19:1) tracks progress, followed by column chromatography for isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
